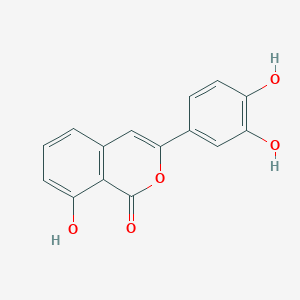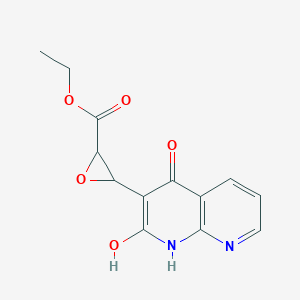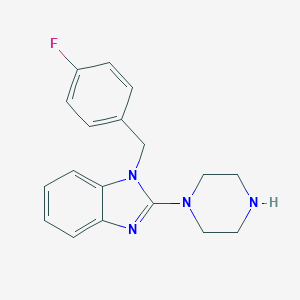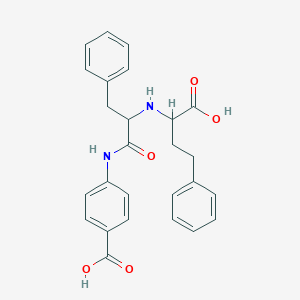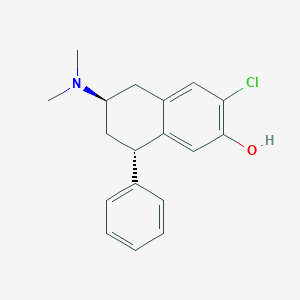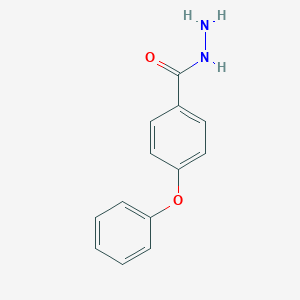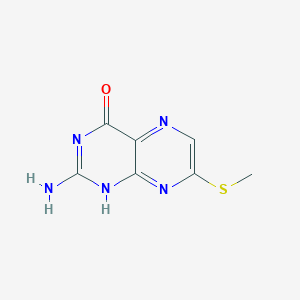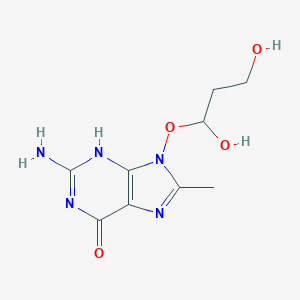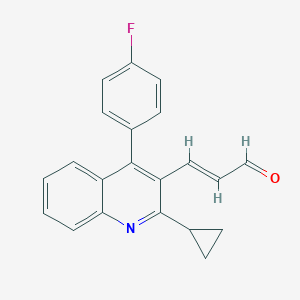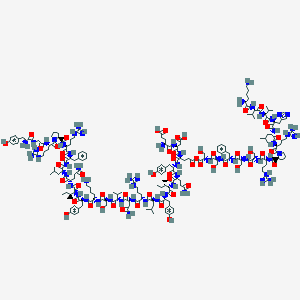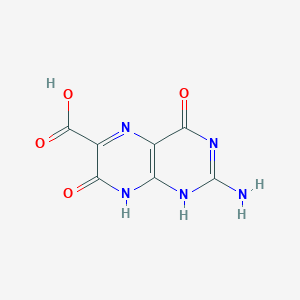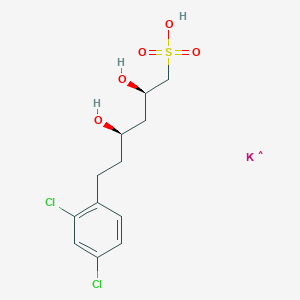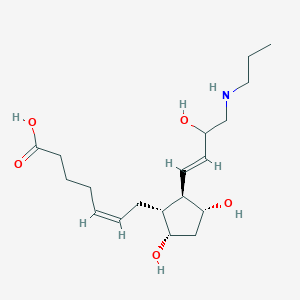
17-Azaprostaglandin F2alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Azaprostaglandin F2alpha (17-AZ-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α) that has been widely used in scientific research. It was first synthesized by researchers in the 1970s as a potential therapeutic agent for glaucoma, but its use in the laboratory has since expanded to include a range of applications.
Wirkmechanismus
17-AZ-PGF2α acts on the prostaglandin F2alpha receptor (FP receptor) to produce its effects. Like PGF2α, it causes smooth muscle contraction and platelet aggregation, but it also has anti-inflammatory properties that make it useful in the study of inflammatory diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17-AZ-PGF2α are similar to those of PGF2α. It causes smooth muscle contraction in the uterus, bronchi, and other organs, and it stimulates platelet aggregation. It also has anti-inflammatory properties that make it useful in the study of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17-AZ-PGF2α in laboratory experiments is its stability and longer half-life compared to PGF2α. This makes it easier to work with and allows for longer experiments. However, one limitation is that it is a synthetic analogue and may not perfectly mimic the effects of endogenous prostaglandins in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving 17-AZ-PGF2α. One area of interest is the role of prostaglandins in cancer, as there is evidence that they may play a role in tumor growth and metastasis. Another area of interest is the use of 17-AZ-PGF2α as a therapeutic agent for inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 17-AZ-PGF2α and its effects on various physiological processes.
Synthesemethoden
17-AZ-PGF2α is synthesized from PGF2α through a chemical modification process that replaces the oxygen atom in the cyclopentane ring of PGF2α with a nitrogen atom. This modification results in a compound that is more stable and has a longer half-life than PGF2α, making it more suitable for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
17-AZ-PGF2α has been used extensively in scientific research as a tool to investigate the role of prostaglandins in various physiological processes. It has been used to study the effects of prostaglandins on smooth muscle contraction, platelet aggregation, and inflammation, among other things.
Eigenschaften
CAS-Nummer |
143134-34-3 |
|---|---|
Produktname |
17-Azaprostaglandin F2alpha |
Molekularformel |
C19H33NO5 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-(propylamino)but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H33NO5/c1-2-11-20-13-14(21)9-10-16-15(17(22)12-18(16)23)7-5-3-4-6-8-19(24)25/h3,5,9-10,14-18,20-23H,2,4,6-8,11-13H2,1H3,(H,24,25)/b5-3-,10-9+/t14?,15-,16-,17+,18-/m1/s1 |
InChI-Schlüssel |
KHAPDNUQIFDOQN-UMMKWSAASA-N |
Isomerische SMILES |
CCCNCC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
SMILES |
CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Synonyme |
17-aza-PGF2alpha 17-azaprostaglandin F2alpha |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



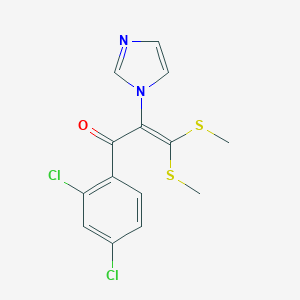
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
